CX-5011

Vue d'ensemble

Description

CX-5011 est un inhibiteur puissant et sélectif de la protéine kinase CK2, une sérine/thréonine kinase impliquée dans divers processus cellulaires, notamment la prolifération cellulaire, l'apoptose et la réparation de l'ADN. Le composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à induire l'apoptose et à inhiber la prolifération cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CX-5011 implique la préparation d'esters d'acide 5-halopyrimidine-4-carboxylique par une approche de chimie radicalaire. L'éthyl 5-bromopyrimidine-4-carboxylate est un intermédiaire clé dans la synthèse de this compound . Les conditions de réaction impliquent généralement l'utilisation d'initiateurs radicalaires et de solvants spécifiques pour obtenir le produit souhaité.

Méthodes de production industrielle

Bien que les méthodes détaillées de production industrielle de this compound ne soient pas largement documentées, la synthèse suit probablement des voies similaires à la préparation à l'échelle du laboratoire, avec des optimisations pour la production à grande échelle. Cela comprend l'utilisation de réactifs de haute pureté, de conditions de réaction contrôlées et de techniques de purification efficaces pour assurer la qualité et le rendement du produit final.

Analyse Des Réactions Chimiques

Types de réactions

CX-5011 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courantes

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des formes hydrogénées plus simples du composé.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Médecine : This compound a montré une promesse dans la recherche sur le cancer, en particulier dans l'induction de l'apoptose et l'inhibition de la prolifération des cellules cancéreuses.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la protéine kinase CK2. CK2 est impliqué dans divers processus cellulaires, notamment la prolifération cellulaire, l'apoptose et la réparation de l'ADN. En inhibant CK2, this compound perturbe ces processus, conduisant à l'induction de l'apoptose et à l'inhibition de la prolifération cellulaire . Le composé induit également la métuose, une forme de mort cellulaire caractérisée par la formation de grandes vacuoles . Les cibles moléculaires et les voies impliquées comprennent l'activation de Rac-1, une petite GTPase, qui joue un rôle crucial dans l'induction de la métuose .

Applications De Recherche Scientifique

CX-5011 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

CX-5011 exerts its effects by selectively inhibiting protein kinase CK2. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound disrupts these processes, leading to the induction of apoptosis and inhibition of cell proliferation . The compound also induces methuosis, a form of cell death characterized by the formation of large vacuoles . The molecular targets and pathways involved include the activation of Rac-1, a small GTPase, which plays a crucial role in the induction of methuosis .

Comparaison Avec Des Composés Similaires

Composés similaires

TBB (4,5,6,7-tétrabromo-benzotriazole) : Un inhibiteur de CK2 bien connu, TBB a été largement utilisé dans la recherche pour étudier l'inhibition de CK2.

Unicité de CX-5011

This compound est unique dans sa double efficacité en tant qu'inhibiteur de CK2 et inducteur de la métuose . Ce double mécanisme d'action en fait un composé prometteur pour la thérapie anticancéreuse, car il peut cibler les cellules cancéreuses par le biais de multiples voies. De plus, this compound a montré un degré élevé de sélectivité pour CK2, ce qui en fait un outil précieux pour étudier les effets spécifiques de l'inhibition de CK2 .

Activité Biologique

CX-5011 is a selective small molecule inhibitor of casein kinase 2 (CK2), a pleiotropic protein kinase implicated in numerous cellular processes, including cell proliferation, survival, and apoptosis. This compound has garnered attention in cancer research due to its unique dual mechanism of action: it not only inhibits CK2 but also induces methuosis, a form of non-apoptotic cell death characterized by the formation of large cytosolic vacuoles. This article explores the biological activity of this compound, detailing its mechanisms, effects on cancer cells, and potential therapeutic applications.

This compound operates through two primary mechanisms:

-

CK2 Inhibition :

- This compound selectively inhibits CK2 with a Ki value of less than 1 nM, demonstrating high specificity against a broad panel of protein kinases .

- The inhibition of CK2 leads to a decrease in the phosphorylation of key substrates such as rpS6 and Akt, which are crucial for cell survival and proliferation .

-

Induction of Methuosis :

- This compound promotes methuosis by activating Rac1, a small GTPase involved in cell signaling pathways that regulate cytoskeletal dynamics and membrane trafficking .

- Studies indicate that this compound can induce vacuole formation in both mammalian cells and an in vivo zebrafish model, highlighting its potential for broader applications in cancer therapy .

In Vitro Studies

In various in vitro studies, this compound has demonstrated significant cytotoxic effects on cancer cell lines. For instance:

- Chronic Myeloid Leukemia (CML) : this compound has been shown to counteract imatinib resistance in CML cells. It induces apoptosis and acts synergistically with imatinib or MEK inhibitors like U0126 to reduce cell viability significantly .

- Cell Line Sensitivity : In experiments involving CEM and U2OS cell lines, this compound induced cell death even in drug-resistant variants, suggesting its potential utility in overcoming multidrug resistance (MDR) phenotypes .

| Cell Line | IC50 (µM) | Mechanism of Action | Combination Therapy |

|---|---|---|---|

| CEM | 2.40 | CK2 inhibition + methuosis | With imatinib |

| U2OS | 3.01 | CK2 inhibition + apoptosis | With U0126 |

| KCL22 | 5.07 | CK2 inhibition | Synergistic with imatinib |

In Vivo Studies

In vivo studies using zebrafish models have further validated the efficacy of this compound as an inducer of methuosis and a CK2 inhibitor. The compound's ability to promote macropinocytosis suggests potential applications beyond cancer therapy, possibly extending to metabolic disorders where altered cellular uptake processes are implicated .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Combination Therapy for CML : A study highlighted that combining this compound with imatinib resulted in enhanced therapeutic efficacy against imatinib-resistant CML cells. The ternary mixture (this compound + imatinib + U0126) was particularly effective, reducing cell viability significantly more than any single agent alone .

- Apoptotic Pathways : Another study demonstrated that this compound induces apoptosis through the activation of caspases and the cleavage of PARP in various cancer cell lines, reinforcing its role as a potent anticancer agent .

Propriétés

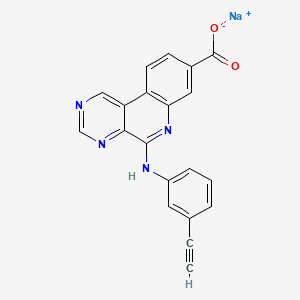

IUPAC Name |

sodium;5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O2.Na/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19;/h1,3-11H,(H,23,24)(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIFELDKZUCPMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N4NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333382-30-1 | |

| Record name | CX-5011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333382301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CX-5011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5JG09KS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.